Ethanol, 2-(propyldithio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-(propyldithio)- is an organic compound with the molecular formula C5H12OS2 It is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a propyldithio group (-S-S-CH2CH2CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(propyldithio)- typically involves the reaction of ethanol with a propyldithio compound under controlled conditions. One common method is the nucleophilic substitution reaction where ethanol reacts with 1-chloropropane disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of Ethanol, 2-(propyldithio)- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(propyldithio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanol derivatives.
Scientific Research Applications
Ethanol, 2-(propyldithio)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethanol, 2-(propyldithio)- involves its interaction with various molecular targets. The compound can modulate enzyme activity by interacting with thiol groups in proteins, leading to changes in their structure and function. It may also affect cellular pathways by altering redox states and influencing signal transduction processes.
Comparison with Similar Compounds
Ethanol, 2-(methylthio)-: Similar structure but with a methylthio group instead of a propyldithio group.
Ethanol, 2-(ethylthio)-: Contains an ethylthio group.
Ethanol, 2-(butylthio)-: Contains a butylthio group.
Uniqueness: Ethanol, 2-(propyldithio)- is unique due to its specific propyldithio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the propyldithio functionality is required.
Properties
CAS No. |
823235-29-6 |
---|---|
Molecular Formula |
C5H12OS2 |
Molecular Weight |
152.3 g/mol |
IUPAC Name |
2-(propyldisulfanyl)ethanol |
InChI |
InChI=1S/C5H12OS2/c1-2-4-7-8-5-3-6/h6H,2-5H2,1H3 |
InChI Key |
ZTSSCLJQNYJWFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCSSCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.